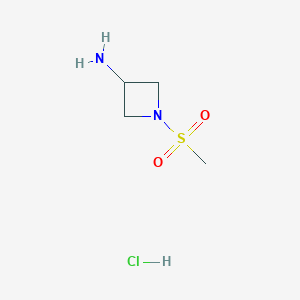
4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid, also known as diflufenican, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the group of chemicals known as benzoic acids, which are known for their herbicidal properties. Diflufenican has been extensively studied for its properties and applications in the field of agricultural science.
Mechanism of Action
Diflufenican works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant, as it is unable to produce energy through photosynthesis. Diflufenican is known to be selective in its action, targeting only broadleaf weeds and not affecting grasses.
Biochemical and Physiological Effects:
Diflufenican has been found to have no significant effects on the health of humans or animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the tissues. However, it is known to be toxic to aquatic organisms, and precautions should be taken to avoid contamination of water sources.
Advantages and Limitations for Lab Experiments
Diflufenican is widely used in laboratory experiments to study its herbicidal properties and its effects on plants. Its advantages include its selectivity, residual activity, and effectiveness against a wide range of broadleaf weeds. However, its limitations include its toxicity to aquatic organisms and the need for precautions to avoid contamination of water sources.
Future Directions
There are several future directions for research on 4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid, including the development of new synthesis methods, the study of its effects on non-target organisms, and the development of new formulations for more effective weed control. Other areas of research could include the study of its effects on soil microorganisms and its potential for use in integrated pest management programs.
Synthesis Methods
Diflufenican can be synthesized by several methods, including the reaction of 4-chloro-2-nitrobenzoic acid with difluoromethylamine, followed by reduction with zinc powder. Another method involves the reaction of 4-chloro-2-nitrobenzoic acid with difluoromethylamine hydrochloride, followed by reduction with sodium borohydride. Both these methods have been reported in the literature and are widely used in the synthesis of 4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid.
Scientific Research Applications
Diflufenican has been extensively studied for its herbicidal properties and its application in agriculture. It has been found to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and black bindweed. Diflufenican is also known for its residual activity, which means that it remains active in the soil for a long time, providing long-lasting weed control.
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVAGDVFGSJQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)
![(E)-4-(Dimethylamino)-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]but-2-enamide](/img/structure/B2703583.png)
![6-(4-Fluorophenyl)-2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2703584.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)



![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)